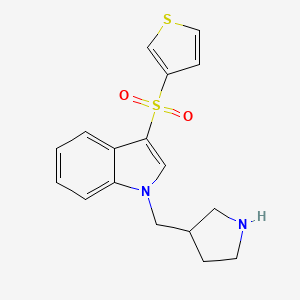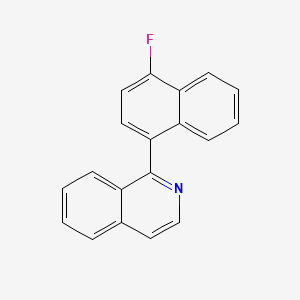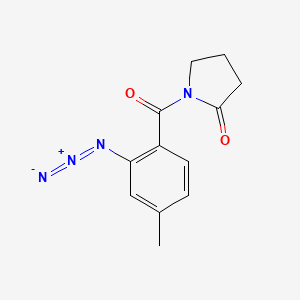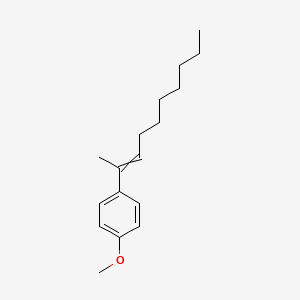
1-(Dec-2-EN-2-YL)-4-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Dec-2-EN-2-YL)-4-methoxybenzene is an organic compound characterized by a benzene ring substituted with a dec-2-en-2-yl group and a methoxy group
Preparation Methods
The synthesis of 1-(Dec-2-EN-2-YL)-4-methoxybenzene typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a Friedel-Crafts alkylation reaction, where 4-methoxybenzene (anisole) is reacted with dec-2-en-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The temperature is maintained at around 0-5°C to control the reaction rate and minimize side reactions.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
1-(Dec-2-EN-2-YL)-4-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the double bond in the dec-2-en-2-yl group to a single bond.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy group activates the benzene ring towards substitution by electrophiles such as nitronium ions or halogens.
Common Reagents and Conditions: Typical reagents include potassium permanganate for oxidation, hydrogen gas with palladium for reduction, and halogens or nitrating agents for substitution. The reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield carboxylic acids, reduction may yield alkanes, and substitution may yield halogenated or nitrated derivatives.
Scientific Research Applications
1-(Dec-2-EN-2-YL)-4-methoxybenzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex aromatic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the manufacture of specialty chemicals, fragrances, and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 1-(Dec-2-EN-2-YL)-4-methoxybenzene involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems, potentially inhibiting or activating specific pathways.
Pathways Involved: The exact pathways depend on the specific application and the derivative of the compound being studied. For example, in antimicrobial research, it may disrupt bacterial cell membranes or inhibit enzyme activity.
Comparison with Similar Compounds
1-(Dec-2-EN-2-YL)-4-methoxybenzene can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(Dec-2-EN-2-YL)-4-hydroxybenzene and 1-(Dec-2-EN-2-YL)-4-ethoxybenzene share similar structural features but differ in the substituent groups attached to the benzene ring.
Uniqueness: The presence of the methoxy group in this compound makes it more electron-donating, enhancing its reactivity in electrophilic aromatic substitution reactions compared to its hydroxy and ethoxy counterparts.
Properties
CAS No. |
654640-40-1 |
|---|---|
Molecular Formula |
C17H26O |
Molecular Weight |
246.4 g/mol |
IUPAC Name |
1-dec-2-en-2-yl-4-methoxybenzene |
InChI |
InChI=1S/C17H26O/c1-4-5-6-7-8-9-10-15(2)16-11-13-17(18-3)14-12-16/h10-14H,4-9H2,1-3H3 |
InChI Key |
WWIMVNWLGZVMCU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC=C(C)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propanedioic acid, chloro[(1R)-2-nitro-1-phenylethyl]-, dimethyl ester](/img/structure/B15159930.png)
![3,3'-[(3-Methoxy-3-oxopropyl)phosphanediyl]dipropanoic acid](/img/structure/B15159931.png)
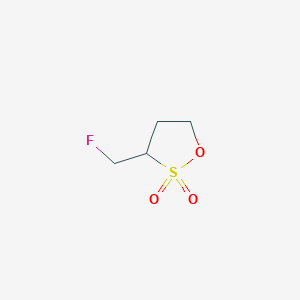
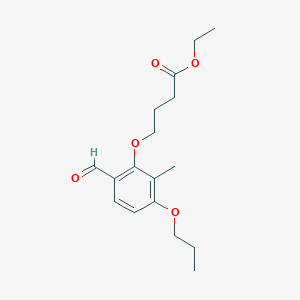

![[Bis(trimethylsilyl)methyl][(2-methoxy-3-methylphenyl)methyl]phosphane](/img/structure/B15159964.png)
![3-[5-(3,4-Dichlorophenyl)-1,3-oxazol-2-yl]pyridine](/img/structure/B15159973.png)
![3-[4,5-Bis(hydroxymethyl)-2-phenyl-1H-imidazol-1-yl]propanenitrile](/img/structure/B15159979.png)
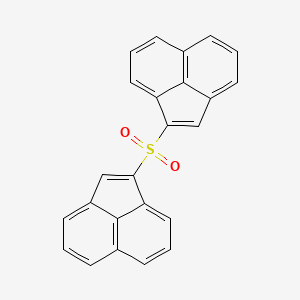
![Carbamic acid, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]-, ethyl ester](/img/structure/B15159991.png)
![2-(2-Cyclopropyl-2-oxoethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B15159999.png)
